molecular formula C6H6KNO2S B6354263 2-Amino-5-methylthiophene-3-carboxylic acid potassium salt CAS No. 1222786-67-5

2-Amino-5-methylthiophene-3-carboxylic acid potassium salt

Cat. No. B6354263
CAS RN: 1222786-67-5
M. Wt: 195.28 g/mol
InChI Key: NEXRMWFKUZSXFA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-methylthiophene-3-carboxylic acid potassium salt (AMTK) is an organic compound commonly used in scientific research for its wide range of applications. It is an important intermediate for the synthesis of various compounds, such as vitamins, antibiotics, and other pharmaceuticals. AMTK is also used in the synthesis of polymers, dyes, and catalysts. In addition, it is used in the preparation of various polymeric materials, such as polyurethanes, polyamides, and polyesters.

Scientific Research Applications

2-Amino-5-methylthiophene-3-carboxylic acid potassium salt has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as vitamins, antibiotics, and other pharmaceuticals. It is also used in the synthesis of polymers, dyes, and catalysts. In addition, it is used in the preparation of various polymeric materials, such as polyurethanes, polyamides, and polyesters.

Mechanism of Action

The mechanism of action of 2-Amino-5-methylthiophene-3-carboxylic acid potassium salt is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions such as iron, copper, and zinc. These complexes are then able to bind to proteins, enzymes, and other molecules, thus modulating their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Amino-5-methylthiophene-3-carboxylic acid potassium salt are not yet fully understood. However, some studies have suggested that it may have anti-inflammatory and antioxidant properties. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Amino-5-methylthiophene-3-carboxylic acid potassium salt in lab experiments include its low cost, high purity, and ease of synthesis. Additionally, it is stable and non-toxic, making it safe to use in laboratory settings. However, one limitation is that it is difficult to obtain large quantities of the compound, making it difficult to use in large-scale experiments.

Future Directions

In the future, 2-Amino-5-methylthiophene-3-carboxylic acid potassium salt could be further studied to better understand its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to explore its potential applications in the synthesis of new pharmaceuticals, polymers, and other materials. Furthermore, further research could be conducted to explore its potential use as a chelating agent in metal ion binding and its potential use in drug delivery systems. Finally, further studies could be conducted to explore its potential use as an antioxidant and anti-inflammatory agent.

Synthesis Methods

The synthesis of 2-Amino-5-methylthiophene-3-carboxylic acid potassium salt involves the reaction of 2-amino-5-methylthiophene-3-carboxylic acid with potassium hydroxide. This reaction produces a salt of the acid, which is then purified and isolated. The purified product is a white crystalline solid with a melting point of 118-120°C.

properties

IUPAC Name

potassium;2-amino-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.K/c1-3-2-4(6(8)9)5(7)10-3;/h2H,7H2,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXRMWFKUZSXFA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)N)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6KNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methylthiophene-3-carboxylic acid potassium salt

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